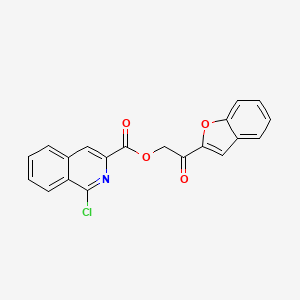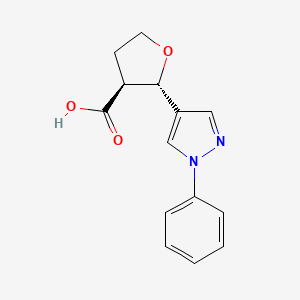
(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, commonly known as PPOC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPOC belongs to the class of oxolane carboxylic acids and has a molecular formula of C15H14N2O3.
作用机制
The mechanism of action of PPOC is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, PPOC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. In inflammation research, PPOC has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory cytokines. In neurological disorder research, PPOC has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and neuroprotection.
Biochemical and Physiological Effects:
PPOC has been shown to have various biochemical and physiological effects in different fields of research. In cancer research, PPOC has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, PPOC has been shown to reduce the production of inflammatory cytokines and alleviate inflammation. In neurological disorder research, PPOC has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One advantage of using PPOC in lab experiments is its potential therapeutic applications in various fields of research. PPOC has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using PPOC in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for PPOC research, including:
1. Further investigation of the mechanism of action of PPOC to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to improve the yield and purity of PPOC.
3. Evaluation of the efficacy and safety of PPOC in preclinical and clinical trials.
4. Investigation of the potential synergistic effects of PPOC with other drugs or therapies.
5. Exploration of the use of PPOC as a diagnostic tool for cancer or neurological disorders.
6. Investigation of the potential use of PPOC in combination with immunotherapy for cancer treatment.
Conclusion:
In conclusion, PPOC is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis method of PPOC involves the reaction of 1-phenyl-1H-pyrazol-4-ylhydrazine and ethyl 2,3-epoxypropanoate in the presence of a catalyst. The mechanism of action of PPOC involves the inhibition of specific enzymes and signaling pathways. PPOC has been shown to have various biochemical and physiological effects in different fields of research. One advantage of using PPOC in lab experiments is its potential therapeutic applications, but one limitation is its low solubility in water. There are several future directions for PPOC research, including further investigation of its mechanism of action, development of more efficient synthesis methods, and evaluation of its efficacy and safety in preclinical and clinical trials.
合成方法
The synthesis of PPOC involves the reaction of 1-phenyl-1H-pyrazol-4-ylhydrazine and ethyl 2,3-epoxypropanoate in the presence of a catalyst. The resulting product is then hydrolyzed to obtain PPOC. The synthesis of PPOC has been optimized to improve the yield and purity of the final product.
科学研究应用
PPOC has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, PPOC has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that PPOC can reduce the production of inflammatory cytokines and alleviate inflammation. In neurological disorder research, PPOC has been shown to have neuroprotective effects and improve cognitive function.
属性
IUPAC Name |
(2S,3S)-2-(1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-14(18)12-6-7-19-13(12)10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9,12-13H,6-7H2,(H,17,18)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXAWODZIJMEBU-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

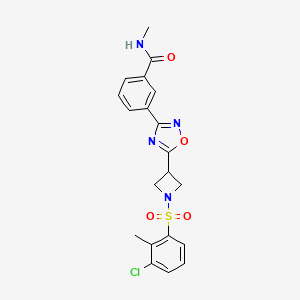
![ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2800324.png)

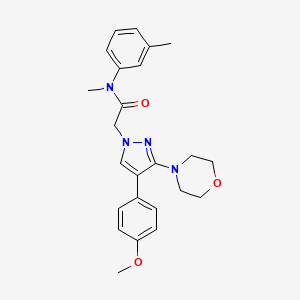
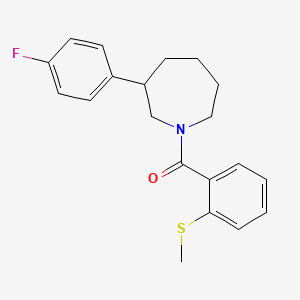
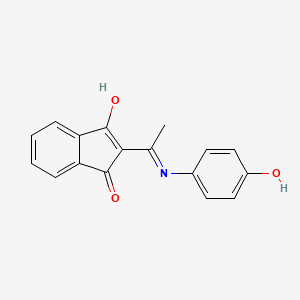
![Tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2800335.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2800336.png)
![10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione](/img/structure/B2800337.png)
![3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2800338.png)
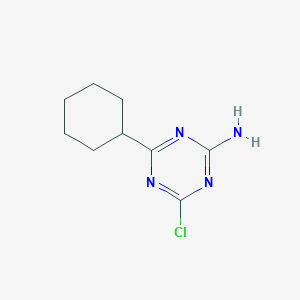
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2800340.png)

